molecular formula C8H14N4O2S B2622829 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide CAS No. 1796965-37-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide

Cat. No. B2622829
CAS RN: 1796965-37-1
M. Wt: 230.29
InChI Key: ORWXMJGPJZKZOD-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide, also known as DPY-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPY-31 is a small molecule inhibitor that has been shown to target specific proteins involved in various biological processes, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide as a research tool is its specificity. Because it targets specific proteins in the body, it can be used to study the role of these proteins in various biological processes. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can limit its availability for use in research.

Future Directions

There are several potential future directions for research on N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Additionally, there is ongoing research on the role of this compound in other biological processes, such as inflammation and glucose metabolism. Finally, there is interest in developing new methods for synthesizing and purifying this compound, which could make it more widely available for use in research.

Synthesis Methods

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically starts with the reaction of 4-(dimethylamino)pyrimidin-2-amine with methanesulfonyl chloride, followed by the addition of sodium hydride and methyl iodide to form the final product.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide has been the subject of several scientific studies that have explored its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation.

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-12(2)8-4-5-9-7(11-8)6-10-15(3,13)14/h4-5,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWXMJGPJZKZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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